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molecular formula C12H7ClN2O B8533118 5-(2-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile CAS No. 76053-37-7

5-(2-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile

Cat. No. B8533118
M. Wt: 230.65 g/mol
InChI Key: VMCOLWGOURJNRR-UHFFFAOYSA-N
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Patent
US04209626

Procedure details

In the manner described in Example 6, a solution of 48.6 g. of sodium methoxide and 42.0 g. of cyanoacetamide in 1000 ml. of methanol and 93.6 g. of 2-(2-chlorophenyl)-3-(dimethylamino)-2-propenal is refluxed for 16 hours to yield 30.0 g. of a tan solid. The solid is recrystallized from ethanol to yield the product of the Example as white needles, m.p. 252°-254° C.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(2-chlorophenyl)-3-(dimethylamino)-2-propenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([CH2:6][C:7]([NH2:9])=[O:8])#[N:5].[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17](=[CH:20]N(C)C)[CH:18]=O>CO>[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]1[CH:20]=[C:6]([C:4]#[N:5])[C:7](=[O:8])[NH:9][CH:18]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)N
Step Three
Name
2-(2-chlorophenyl)-3-(dimethylamino)-2-propenal
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C=O)=CN(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 30.0 g
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to yield the product of the Example as white needles, m.p. 252°-254° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C=1C=C(C(NC1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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